Capparin B
Description
Capparin B (chemical formula: C₂H₃NS) is a sulfur-containing organic compound structurally characterized by a thioamide (-C(=S)-N-) functional group . While its exact biological role remains under investigation, preliminary studies suggest it may exhibit protease-modulating activity, as low concentrations of sodium dodecyl sulfate (SDS) enhance its proteolytic function by 47% . Its small molecular weight (89.17 g/mol) and polarizable sulfur atom contribute to its reactivity and solubility in aqueous environments .
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2S/c1-14-7-3-4-8-9(6-13)11(15-2)12-10(8)5-7/h3-6,12H,1-2H3 |
InChI Key |
QTGIHGJBFQOXDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SC)C=O |
Synonyms |
6-methoxyl-2'-(methythio)-spiro(3H-indole-3,5'(4'H)thiazol)-2(1H)-one capparin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Capparin B belongs to a family of sulfur-containing compounds with varying biological activities. Below, it is compared to three structurally related analogs: Erucin , Iberverin , and Goitrin (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Observations:
Structural Differences :
- This compound’s thioamide group distinguishes it from analogs like Erucin (isothiocyanate) and Goitrin (oxazolidine-thione). These functional groups dictate reactivity: thioamides participate in metal chelation, whereas isothiocyanates bind covalently to cellular targets .
- Molecular weight correlates with solubility; smaller compounds like this compound and Goitrin exhibit higher water solubility compared to Iberverin and Erucin .
Functional Divergence: Protease Modulation: this compound uniquely responds to SDS, which masks intrinsic protein charges and enhances enzymatic activity. In contrast, Erucin and Iberverin lack reported protease interactions but show antimicrobial effects . Therapeutic Potential: Goitrin’s antithyroid activity contrasts with this compound’s protease-focused role, highlighting functional diversity within sulfur-containing compounds .
Comparison with Functionally Similar Compounds
This compound’s enzymatic activity aligns it with protease-enhancing agents like ginger protease and bromelain , though these are enzymes (proteins) rather than small molecules. Key differences include:
Table 2: Functional Comparison with Protease Enhancers
Key Insights:
- Mechanistic Contrast: this compound’s activity is surfactant-dependent, whereas protein-based proteases rely on pH or catalytic residues.
- Stability : As a small molecule, this compound may exhibit better thermal stability than ginger protease but less than bromelain, which retains activity up to 50°C .
Q & A
Q. What ethical considerations are critical when publishing this compound research involving proprietary or sensitive data?
- Methodological Answer : Adhere to journal-specific guidelines for data sharing (e.g., FAIR principles). For proprietary datasets, obtain formal agreements with copyright holders and include disclaimers in acknowledgments. Ensure compliance with GDPR or HIPAA if human-derived data are involved .
Tables for Key Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
